Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate
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Overview
Description
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of an acetic acid moiety attached to a phenyl ring, which is further substituted with a 3,5-dihydroxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate can be achieved through several synthetic routes. One common method involves the esterification of 4-[2-(3,5-dihydroxyphenyl)ethyl]phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate involves its interaction with various molecular targets and pathways. The dihydroxyphenyl groups can participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. The compound may also interact with enzymes and receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar dihydroxyphenyl groups.
Phenyl acetate: A simpler ester with a phenyl ring and acetic acid moiety.
4-Hydroxyphenylacetic acid: Contains a hydroxy group on the phenyl ring and is used in the synthesis of various pharmaceuticals.
Uniqueness
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate is unique due to the presence of both acetic acid and dihydroxyphenyl ethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89946-04-3 |
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Molecular Formula |
C20H24O8 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate |
InChI |
InChI=1S/C16H16O4.2C2H4O2/c1-11(17)20-16-6-4-12(5-7-16)2-3-13-8-14(18)10-15(19)9-13;2*1-2(3)4/h4-10,18-19H,2-3H2,1H3;2*1H3,(H,3,4) |
InChI Key |
GVRKLRHNUIFCME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=CC=C(C=C1)CCC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
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